6-[6-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]hexanamide
Description
This compound features a [1,3]dioxolo[4,5-g]quinazolin-8-one core with a sulfanyl (-S-) bridge connecting a carbamoylmethyl group substituted with a 4-fluorophenyl moiety. The hexanamide chain terminates in an N-[(4-methoxyphenyl)methyl] group. The 4-fluorophenyl and 4-methoxyphenyl substituents likely enhance target binding via hydrophobic/π-π interactions, while the dioxolo ring may contribute to metabolic stability .
Properties
IUPAC Name |
6-[6-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]hexanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H31FN4O6S/c1-40-23-12-6-20(7-13-23)17-33-28(37)5-3-2-4-14-36-30(39)24-15-26-27(42-19-41-26)16-25(24)35-31(36)43-18-29(38)34-22-10-8-21(32)9-11-22/h6-13,15-16H,2-5,14,17-19H2,1H3,(H,33,37)(H,34,38) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZFUKGNJHJNCPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CCCCCN2C(=O)C3=CC4=C(C=C3N=C2SCC(=O)NC5=CC=C(C=C5)F)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31FN4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
606.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of the thioether group allows for oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: The carbonyl groups in the quinazolinone core can be reduced to alcohols under appropriate conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions .
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action for this compound is not well-documented. based on its structure, it may interact with specific enzymes or receptors, potentially inhibiting or modulating their activity. The quinazolinone core is known to interact with various biological targets, suggesting that this compound could have similar effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural analogs of this compound differ primarily in substituents on the carbamoylmethyl-sulfanyl group and terminal benzyl moiety. Below is a comparative analysis of key derivatives:
Table 1: Structural and Physicochemical Comparison
Impact of Substituent Modifications
- Electron-Withdrawing vs. In contrast, the 4-ethoxyphenyl analog may exhibit altered pharmacokinetics due to increased hydrophobicity and metabolic O-deethylation susceptibility.
- Halogen Effects : The 3-chlorophenyl derivative (K284-5730) shows a higher logP (5.87 vs. ~5.8) due to chlorine’s larger atomic radius and lipophilicity, but para-substitution in the target compound may improve steric compatibility with target pockets.
- Polarity and Bioavailability: The 4-nitrophenyl analog has a lower logP (4.7) due to the nitro group’s polarity, which may improve solubility but reduce passive diffusion.
Functional Implications of Structural Similarity
While structural similarity often predicts functional overlap (e.g., shared targets like ATP-binding enzymes or kinase inhibitors ), critical deviations exist:
- Activity Cliffs: Minor changes, such as chloro-to-fluoro substitution (K284-5730 vs. target), may drastically alter potency due to differences in electronegativity or steric hindrance .
- Biosimilarity vs. Structural Similarity : Hybrid read-across models (combining structural and biological data) are recommended for accurate predictions, as seen in ToxMatch and OECD QSAR Toolbox workflows . For example, the nitro-substituted analog may exhibit unexpected off-target effects despite structural resemblance.
Biological Activity
The compound 6-[6-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]hexanamide (CAS Number: 688061-17-8) is a complex organic molecule with various potential biological activities. This article delves into its synthesis, structural characteristics, and biological effects based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : C31H31FN4O6S
- Molecular Weight : 606.6644 g/mol
- SMILES : COc1ccc(cc1)CNC(=O)CCCCCn1c(SCC(=O)Nc2ccc(cc2)F)nc2c(c1=O)cc1c(c2)OCO1
The compound features a quinazoline core, which is often associated with various pharmacological activities including anticancer and antimicrobial effects.
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. For instance, derivatives of related structures have shown significant inhibition rates against various cancer cell lines. A related study reported that compounds with similar structural motifs exhibited inhibition rates up to 54.59% against leukemia HL-60 cells at concentrations of 40 μmol/L .
The proposed mechanisms for the antitumor activity include:
- Inhibition of CDC25B : The compound may inhibit the CDC25B phosphatase, a critical regulator in cell cycle progression. Inhibition rates observed were as high as 99% at specific concentrations .
- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells through mitochondrial pathways.
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. While specific data on this compound is limited, related compounds within the same chemical class have demonstrated significant antimicrobial activity against various pathogens. The presence of the fluorophenyl group is often linked to enhanced bioactivity due to increased lipophilicity and receptor binding affinity.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
